molecular formula C17H19NOS B5735793 N-(2-phenylethyl)-3-phenylsulfanylpropanamide

N-(2-phenylethyl)-3-phenylsulfanylpropanamide

Cat. No.: B5735793
M. Wt: 285.4 g/mol
InChI Key: RBZNXXOCJHJMSS-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-phenylsulfanylpropanamide is an organic compound that features a phenylethyl group and a phenylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-phenylsulfanylpropanamide typically involves the reaction of 2-phenylethylamine with benzene sulfonyl chloride to yield N-(2-phenylethyl)benzenesulfonamide. This intermediate is then treated with alkyl or acyl halides in the presence of sodium hydride to furnish the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-phenylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-phenylethyl)-3-phenylsulfanylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-phenylethyl)-3-phenylsulfanylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s phenylethyl and phenylsulfanyl groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide: (benzoylfentanyl)

  • 2-thiophenefentanyl
  • o-methyl-acetylfentanyl

Uniqueness

N-(2-phenylethyl)-3-phenylsulfanylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further study and application .

Properties

IUPAC Name

N-(2-phenylethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-17(12-14-20-16-9-5-2-6-10-16)18-13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNXXOCJHJMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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